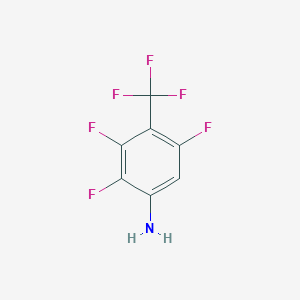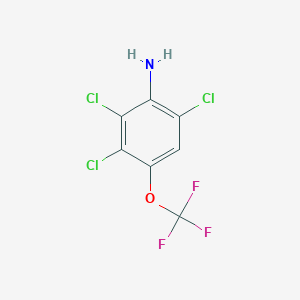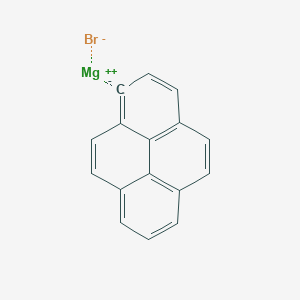
3(2),6,6-三甲基富瓦烯,异构体混合物,技术级
概述
描述
2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.
科学研究应用
2,6,6-Trimethylfulvene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.
Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.
Environmental Research:
安全和危害
When handling 3(2),6,6-Trimethylfulvene, mixture of isomers, tech., it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
准备方法
2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
化学反应分析
2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: Fulvenes, including 2,6,6-Trimethylfulvene, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.
Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.
Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.
作用机制
The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.
相似化合物的比较
2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, 2,6,6-Trimethylfulvene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Similar compounds include:
- Pentafulvene
- Triafulvene
- Heptafulvene
- Nonafulvene
These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.
属性
IUPAC Name |
2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYMLWPVAELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


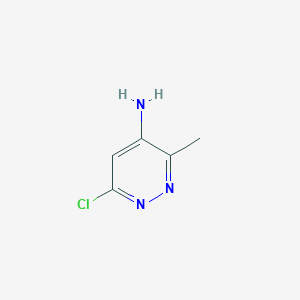

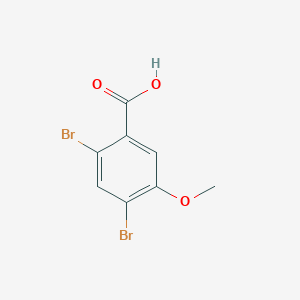
![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)

